N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(14-2-3-15-16(9-14)22-12-21-15)20-11-13-1-4-17(19-10-13)23-5-7-25-8-6-23/h1,4,10,12,14H,2-3,5-9,11H2,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHQACCJHJSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CN=C(C=C3)N4CCOCC4)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, identified by its CAS number 1705071-56-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including molecular dynamics simulations, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 341.4 g/mol. Its structure features a benzoimidazole core combined with a morpholinopyridine moiety and a carboxamide functional group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1705071-56-2 |
| Molecular Formula | C18H23N5O2 |
| Molecular Weight | 341.4 g/mol |
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzoimidazole derivatives. For instance, certain derivatives have shown significant activity against Yellow Fever Virus (YFV) and Zika Virus (ZIKV). Compound VIId from a related study exhibited an effective concentration (EC50) of 1.7 µM against YFV and 4.5 µM against ZIKV when tested on human hepatoma Huh-7 cells and Vero cells . This suggests that this compound may possess similar antiviral properties due to its structural similarities.
Inhibition of Kinases
The compound's potential as a kinase inhibitor has also been explored. It has been suggested that benzoimidazole derivatives can act as potent inhibitors of specific kinases involved in cancer pathways. For example, compounds with similar structures have been identified as effective inhibitors of farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in cell signaling and proliferation . The inhibition of such kinases can lead to decreased tumor growth and proliferation.
The mechanism by which this compound exerts its biological effects likely involves selective inhibition of target proteins involved in disease processes. Molecular docking studies can elucidate the binding modes and affinities for these targets, providing insights into how structural modifications can enhance efficacy .
Case Studies and Research Findings
- Antiviral Activity : In a study focused on the synthesis of benzoimidazole derivatives, several compounds were tested for their antiviral activities against flaviviruses. The findings indicated that modifications to the benzoimidazole core significantly influenced antiviral potency .
- Kinase Inhibition : Another investigation revealed that analogs of benzoimidazole compounds demonstrated varying degrees of inhibition against different kinases. The most potent inhibitors exhibited IC50 values in the low micromolar range .
- Molecular Dynamics Simulations : Simulations have shown how structural variations impact the binding affinity and stability of these compounds within their target sites, suggesting avenues for further optimization .
Scientific Research Applications
Molecular Formula
- Molecular Formula : CHNO
Structural Features
The compound features a tetrahydrobenzoimidazole core linked to a morpholinopyridine moiety. This structural complexity contributes to its biological activity.
Physical Properties
- Melting Point : Not extensively documented.
- Solubility : Solubility studies indicate variable solubility in organic solvents, impacting bioavailability.
Reaction Conditions
Specific conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in tumor growth and proliferation.
- Case Study : A study demonstrated that derivatives of benzoimidazole compounds showed cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Anti-Inflammatory Properties
N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide may also exhibit anti-inflammatory effects:
- Mechanism : The compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings : Similar benzoimidazole derivatives have been shown to reduce inflammation in animal models .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective applications:
- Targeting Neurodegeneration : The compound may protect neuronal cells from apoptosis in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
Preparation Methods
Cyclocondensation of 1,2-Diaminocyclohexane with Carboxylic Acid Derivatives
The benzimidazole core is synthesized via cyclocondensation of 1,2-diaminocyclohexane with a carboxylic acid derivative. A method adapted from CN112812145B involves:
- Methyl ester formation : Reacting 1H-benzo[d]imidazole-4-carboxylic acid with methanol and sulfuric acid under reflux to yield the methyl ester (85–90% yield).
- Glycosylation : Treating the ester with acetonitrile (ACN), N,O-bis(trimethylsilyl)acetamide (BSA), and trimethylsilyl triflate (TMSOTf) to introduce a tetrahydrofuran-2-yl group at the N1 position.
- Amidation : Exposing the intermediate to NH3-methanol solution to hydrolyze the ester to a carboxamide (78% yield after HPLC purification).
Key spectral data :
- IR : ν 1680 cm⁻¹ (C=O stretch of carboxamide).
- ¹H NMR : δ 6.72 ppm (methine proton), δ 2.60–3.05 ppm (morpholine CH2 groups).
Preparation of (6-Morpholinopyridin-3-yl)Methanamine
Functionalization of Pyridine via Nucleophilic Aromatic Substitution (SNAr)
The morpholine-substituted pyridine scaffold is synthesized using methods from MDPI:
- Aldehyde formation : Reacting pyridine-3-carbaldehyde with morpholine in sodium ethoxide to yield (6-morpholinopyridin-3-yl)methanol (92% yield).
- Oxidation to amine : Converting the alcohol to the amine via a two-step process:
Optimization note : Using anhydrous dimethylformamide (DMF) and potassium carbonate as base minimizes side reactions.
Coupling of Intermediates via Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling Intermediate A (carboxylic acid) and Intermediate B (amine) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activate the carboxylic acid with EDC/HOBt in dichloromethane (DCM) at 0°C.
- Add Intermediate B and stir at room temperature for 12 hours.
- Purify via flash chromatography (ethyl acetate/hexanes, 3:1) to isolate the product (68% yield).
Characterization data :
Alternative Synthetic Pathways and Comparative Analysis
Suzuki Coupling for Pyridine Functionalization
An alternative route from PMC employs Suzuki-Miyaura coupling to install the morpholine group:
- React 3-bromo-pyridine with bis(pinacolato)diboron and Pd(PPh3)4 in 1,4-dioxane at 110°C.
- Couple with morpholine using CuI and K2CO3 in DMF (80% yield).
Advantages : Higher regioselectivity for the 6-position compared to SNAr.
One-Pot Reductive Amination
A streamlined approach combines aldehyde formation and reductive amination in a single pot, reducing purification steps (65% yield).
Reaction Optimization and Yield Enhancement
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzimidazole synthesis | H2SO4/MeOH, reflux | 85–90 | >95 |
| Morpholine coupling | NaOEt, morpholine, RT | 92 | 98 |
| Amide formation | EDC/HOBt, DCM, 12 h | 68 | 97 |
| Suzuki coupling | Pd(PPh3)4, 110°C | 80 | 96 |
Critical factors :
- Temperature control : Exceeding 85°C during Suzuki coupling degrades Pd catalysts.
- Solvent choice : Anhydrous DMF minimizes hydrolysis of active intermediates.
Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, essential for pharmacological applications.
Scalability and Industrial Feasibility
The carbodiimide-mediated coupling (Section 4.1) is preferred for large-scale production due to:
- Commercial availability of EDC/HOBt.
- Minimal byproduct formation.
- Compatibility with continuous flow reactors for throughput optimization.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?
- Methodological Answer : The synthesis involves coupling the morpholinopyridine moiety with the tetrahydrobenzoimidazole-carboxamide core. Key steps include:
- Alkylation : Use of K₂CO₃ as a base in DMF for nucleophilic substitution reactions, as demonstrated in similar carboxamide syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) to isolate intermediates.
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of alkylating agent to substrate) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify the presence of characteristic signals, such as the morpholine ring protons (δ 3.5–3.7 ppm) and the tetrahydrobenzoimidazole NH (δ 10–12 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH/OH vibrations (3200–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight within ±2 ppm error .
Q. What solvent systems are suitable for solubility testing of this compound in biological assays?
- Methodological Answer : Prioritize biocompatible solvents:
- Primary Solvent : DMSO (≤1% v/v in aqueous buffers) for initial stock solutions.
- Alternatives : Ethanol/water mixtures (70:30) for improved solubility of hydrophobic moieties like the tetrahydrobenzoimidazole core .
Advanced Research Questions
Q. How does the morpholine-pyridine substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. The morpholine group increases hydrophilicity, potentially enhancing aqueous solubility .
- Metabolic Stability : Perform liver microsome assays (human/rat) to evaluate CYP450-mediated oxidation of the pyridine ring .
Q. What computational approaches can predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the morpholine-pyridine moiety in binding pockets .
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Dose-Response Curves : Test activity at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out interference from the compound’s autofluorescence .
Q. What strategies mitigate degradation of the tetrahydrobenzoimidazole core under acidic conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–7.4) and monitor degradation via HPLC. Stabilize using cyclodextrin encapsulation or prodrug modifications (e.g., esterification of the carboxamide) .
Q. How to design SAR studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
- Morpholine ring : Replace with piperazine or thiomorpholine to alter electronic effects .
- Benzoimidazole substituents : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to modulate redox potential .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to assess impact on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
